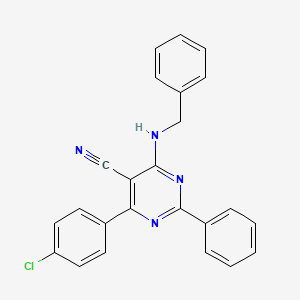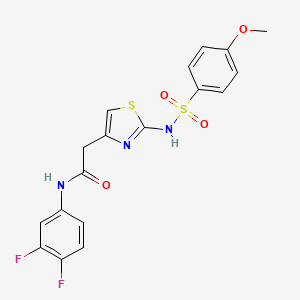
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory diseases. It was first synthesized in 1970 and has since been extensively studied for its potential therapeutic applications.
作用机制
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide exerts its anti-inflammatory effects by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation and pain. Additionally, N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its mechanism of action is well-characterized. However, one limitation is that it can have off-target effects, which may complicate data interpretation.
未来方向
There are several potential future directions for research on N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Additionally, there is interest in exploring the use of N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in combination with other drugs for the treatment of inflammatory diseases. Finally, there is interest in developing new analogs of N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide that may have improved efficacy and reduced side effects.
合成方法
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can be synthesized by reacting 3,4-difluoroaniline with thioacetic acid in the presence of a base to form 2-(3,4-difluorophenylthio)acetic acid. This intermediate is then reacted with 4-methoxyphenylsulfonyl chloride and potassium carbonate to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with acetic anhydride in the presence of a base to form N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide.
科学研究应用
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as arthritis, osteoarthritis, and gout. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)23-18-22-12(10-28-18)9-17(24)21-11-2-7-15(19)16(20)8-11/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBBXMHCFVPNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2909369.png)
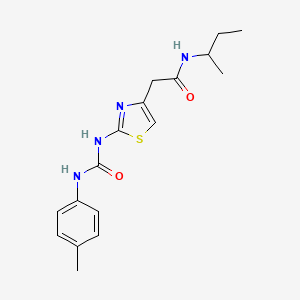
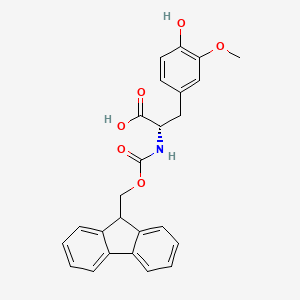
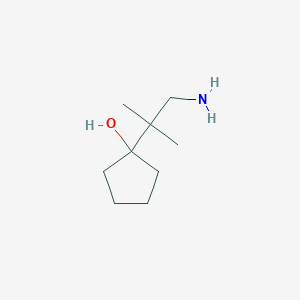

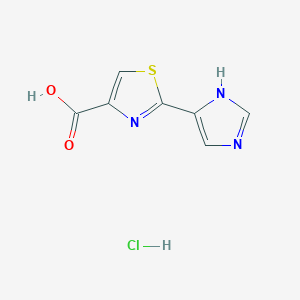
![5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2909382.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine](/img/structure/B2909383.png)

![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)
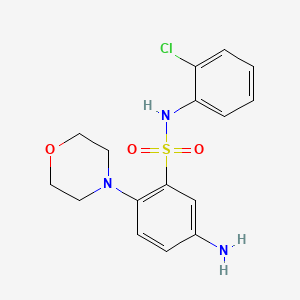
![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)
